Vinblastine

Übersicht

Beschreibung

Vinblastine is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus . It is primarily used as a chemotherapy medication to treat various types of cancer, including Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer . This compound works by inhibiting cell division, making it an effective antineoplastic agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vinblastine can be synthesized through a complex biosynthetic pathway involving the coupling of vindoline and catharanthine . This process has been successfully replicated in engineered yeast, which can produce the necessary precursors . The synthetic route involves multiple steps, including the formation of strictosidine, followed by the production of catharanthine and vindoline, and their subsequent coupling to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of vindoline and catharanthine from Catharanthus roseus, followed by their chemical coupling . Advances in synthetic biology have enabled the production of these alkaloids in engineered yeast, providing a more sustainable and scalable method .

Analyse Chemischer Reaktionen

Types of Reactions: Vinblastine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Vinblastine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and modification of complex alkaloids.

Biology: Researchers use this compound to investigate cell division and microtubule dynamics.

Medicine: this compound is a critical component of chemotherapy regimens for treating various cancers.

Wirkmechanismus

Vinblastine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting microtubule formation, this compound disrupts the mitotic spindle, leading to cell cycle arrest at metaphase and ultimately causing cell death . This mechanism makes this compound an effective antineoplastic agent, particularly in rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

These compounds share a similar mechanism of action but differ in their chemical structures and clinical applications . For example:

Vincristine: Used primarily to treat leukemia and lymphoma.

Vindesine: Used in the treatment of various cancers, including melanoma and lung cancer.

Vinflunine: Primarily used for bladder cancer.

Vinblastine is unique in its specific combination of vindoline and catharanthine, which contributes to its distinct pharmacological profile and therapeutic applications .

Eigenschaften

CAS-Nummer |

865-21-4 |

|---|---|

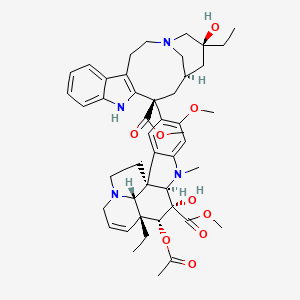

Molekularformel |

C46H58N4O9 |

Molekulargewicht |

811.0 g/mol |

IUPAC-Name |

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1 |

InChI-Schlüssel |

JXLYSJRDGCGARV-JQQWJEIDSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Isomerische SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Kanonische SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Color/Form |

Solvated needles from methanol |

melting_point |

211-216 °C |

Key on ui other cas no. |

865-21-4 |

Physikalische Beschreibung |

Solid |

Haltbarkeit |

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/ |

Löslichkeit |

Negligible ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/ Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform |

Synonyme |

cellblastin Lemblastine Sulfate, Vinblastine Velban Velbe Vinblastin Hexal Vinblastina Lilly Vinblastine Vinblastine Sulfate Vinblastinsulfat-Gry Vincaleukoblastine |

Dampfdruck |

1.03X10-27 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Vinblastine is a microtubule inhibitor that exerts its anticancer effects primarily by binding to tubulin, a protein crucial for microtubule formation [, , , , , , , , ]. Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintaining cell shape. By disrupting microtubule dynamics, this compound leads to mitotic arrest, ultimately resulting in cell death.

A: While all Vinca alkaloids target microtubules, vinflunine and vinorelbine, newer members of this class, exhibit distinct effects on microtubule dynamics compared to this compound []. Unlike this compound, these newer agents do not increase the time microtubules spend in an attenuated state. They also have a less pronounced inhibitory effect on microtubule treadmilling compared to this compound. These differences might contribute to the unique efficacy and toxicity profiles of these drugs.

A: Research suggests that this compound might influence the interaction between calmodulin, a calcium-binding protein, and stable tubule only polypeptide (STOP), a microtubule-associated protein []. This interaction is involved in regulating microtubule dynamics, and its disruption by this compound could further contribute to the drug's antimitotic activity.

A: Studies in rats demonstrate that this compound can inhibit ferritin clearance from circulation and stimulate the release of endogenous ferritin into the serum and bile []. This effect suggests a potential interaction with iron metabolism, although the exact mechanisms remain unclear.

ANone: The molecular formula of this compound is C46H58N4O9, and its molecular weight is 811.0 g/mol.

A: Modifying this compound's structure can significantly impact its activity and potency. For example, creating C20' urea and thiourea derivatives of this compound led to some derivatives exhibiting up to 10-fold greater potency than this compound itself []. This finding highlights the potential for developing more effective this compound analogs through structural modifications.

A: While specific details on this compound's ADME profile are not provided in the research papers, one study mentions that this compound can be detected in the urine of dogs undergoing chemotherapy []. This finding suggests that renal excretion might be one of the elimination pathways for this compound.

A: Studies demonstrate that flubendazole, an antihelmintic drug with microtubule-inhibiting properties, displays synergistic effects when combined with this compound in preclinical models of leukemia []. This combination therapy resulted in enhanced tumor growth delay compared to either drug alone, suggesting potential benefits for treating these hematologic malignancies.

A: Clinical trials investigating weekly this compound administration in children with recurrent or refractory low-grade gliomas demonstrated sustained responses with manageable toxicity [, ]. This finding suggests this compound could be a valuable treatment option for this patient population.

A: Research using a naturally-occurring canine model of invasive urothelial carcinoma indicated that combining this compound with piroxicam, a non-selective cyclooxygenase inhibitor, significantly improved remission rates and progression-free survival compared to this compound alone []. This study highlights the potential of combination therapies in enhancing this compound's efficacy.

A: Overexpression of P-glycoprotein, a transmembrane protein that pumps drugs out of cells, is one mechanism of resistance to this compound and other drugs [, , , ]. This overexpression can limit the intracellular accumulation of this compound, thereby reducing its efficacy.

A: Studies using renal cell carcinoma cell lines revealed that exposure to this compound can alter the expression of beta 1 integrins, specifically VLA-2, which are involved in cell adhesion and migration []. This finding suggests that this compound might influence the metastatic potential of tumor cells.

A: Research exploring the use of this compound-loaded platelets (VLP) for treating platelet-phagocytizing tumors shows that VLPs could potentially deliver this compound specifically to tumor sites, as evidenced by higher drug levels in tumor-infiltrated bone marrow compared to peripheral blood [].

A: Research suggests that a single nucleotide polymorphism (SNP) in the promoter region of the CEP72 gene (TT allele at rs924607) is associated with an increased risk of vincristine-induced peripheral neuropathy []. This finding could potentially guide personalized chemotherapy approaches by identifying patients at higher risk of developing this side effect.

A: Radioimmunoassay is one method mentioned in the research papers for measuring this compound concentrations in biological samples []. Additionaly, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for quantifying this compound and other chemotherapeutic drugs in biological matrices, such as urine [].

A: Yes, matrix-assisted laser desorption/ionization-ion mobility separation-mass spectrometry imaging (MALDI-IMS-MS) has been successfully employed to visualize the distribution of this compound in whole-body tissue sections []. This technique allows for the detection and localization of both the parent drug and its metabolites, providing valuable insights into drug distribution and pharmacokinetics.

A: Studies evaluating the biodegradability of this compound, vincristine, and vindesine using the closed bottle test (CBT) and Zahn-Wellens test (ZWT) indicated that these compounds exhibit low biodegradability in aquatic environments []. This finding highlights potential concerns regarding the persistence of these drugs in the environment and their possible ecological impact.

A: Yes, this compound is a known substrate of P-glycoprotein (P-gp), a transmembrane efflux transporter responsible for pumping drugs out of cells [, , , ]. This interaction can lead to reduced intracellular drug accumulation and contribute to drug resistance.

A: Yes, several compounds have been identified that can modulate this compound's interaction with P-glycoprotein. For example, staurosporine derivatives, particularly NA-382, have shown the ability to enhance this compound accumulation in adriamycin-resistant P388 (P388/ADR) cells by inhibiting P-gp activity []. Similarly, the isoquinolinesulfonamide compound H-87 has been shown to reverse this compound resistance in rat ascites hepatoma AH66 cells by inhibiting the binding of this compound to P-gp [].

A: Flubendazole, an antihelmintic drug, has emerged as a potential alternative to this compound in treating leukemia and myeloma []. It inhibits tubulin polymerization through a distinct mechanism and shows efficacy even in this compound-resistant cells. Moreover, flubendazole displays synergistic effects when combined with this compound in preclinical models, suggesting its potential as both an alternative and a synergistic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.